1-Cycloheptyl-4-(ethylsulfonyl)piperazine
Description
1-Cycloheptyl-4-(ethylsulfonyl)piperazine is a piperazine derivative characterized by a cycloheptyl substituent at the 1-position and an ethylsulfonyl group at the 4-position. Piperazine derivatives are widely studied for their pharmacological and chemical properties, with substitutions on the piperazine ring significantly influencing solubility, metabolic stability, and receptor binding . The cycloheptyl moiety, a seven-membered aliphatic ring, confers steric bulk and lipophilicity, which may impact pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
Molecular Formula |
C13H26N2O2S |
|---|---|
Molecular Weight |
274.43 g/mol |
IUPAC Name |
1-cycloheptyl-4-ethylsulfonylpiperazine |
InChI |
InChI=1S/C13H26N2O2S/c1-2-18(16,17)15-11-9-14(10-12-15)13-7-5-3-4-6-8-13/h13H,2-12H2,1H3 |
InChI Key |
GJVPMLPLKNDBOO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cycloheptyl-4-(ethylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-cycloheptylpiperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.
Reaction Scheme:
1-Cycloheptylpiperazine+Ethylsulfonyl chloride→1-Cycloheptyl-4-(ethylsulfonyl)piperazine+HCl
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cycloheptyl-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler piperazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Simplified piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Scientific Research Applications
1-Cycloheptyl-4-(ethylsulfonyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and surfactants, due to its unique structural properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the formulation of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-Cycloheptyl-4-(ethylsulfonyl)piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The cycloheptyl group provides hydrophobic interactions, while the ethylsulfonyl group can form hydrogen bonds, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Solubility and pKa
The ethylsulfonyl group in 1-cycloheptyl-4-(ethylsulfonyl)piperazine distinguishes it from other sulfonyl-piperazine derivatives. For example:
- 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) (): The nitrobenzenesulfonyl group enhances electron withdrawal, reducing basicity (pKa < 3.8) and solubility compared to ethylsulfonyl derivatives. In contrast, the ethylsulfonyl group in the target compound likely results in a higher pKa (~5–7), improving solubility at physiological pH .
- Ethyl 4-[(4-fluorophenyl)sulfonyl]piperazine-1-carboxylate (): The fluorophenylsulfonyl group introduces aromaticity and moderate electron withdrawal, with solubility influenced by the ethyl carboxylate spacer.
Table 1: Solubility and pKa Comparison
| Compound | Substituents | pKa (Piperazine N) | Solubility (µM, pH 6.5) |
|---|---|---|---|
| 1-Cycloheptyl-4-(ethylsulfonyl)piperazine | Cycloheptyl, ethylsulfonyl | ~6–7 (estimated) | 60–80 (estimated) |
| 1-Benzhydryl-4-(nitrobenzenesulfonyl)piperazine (7c) | Benzhydryl, nitrobenzenesulfonyl | <3.8 | <20 |
| Ethyl 4-(4-fluorophenylsulfonyl)piperazine-1-carboxylate | Ethyl carboxylate, fluorophenylsulfonyl | ~5.0 | 80–100 |
Metabolic Stability
Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. The ethylsulfonyl group in the target compound may confer stability against cytochrome P450-mediated dealkylation compared to:
- MT-45 (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) (): The diphenylethyl group is susceptible to oxidative metabolism, leading to rapid clearance. The ethylsulfonyl group’s electron-withdrawing nature may slow enzymatic degradation .
- Piperazine isosteres (): Replacement of piperazine with morpholine or piperidine reduces metabolic liability but often diminishes receptor affinity. The cycloheptyl group in the target compound may balance metabolic stability and target engagement .
Receptor Binding and Selectivity
The cycloheptyl and ethylsulfonyl substituents influence receptor interactions:
- Dopamine Transporter (DAT) Affinity : Compared to GBR 12909 (), a diphenylmethoxyethyl-piperazine derivative with high DAT affinity (IC₅₀ = 8 nM), the cycloheptyl group’s bulk may reduce DAT binding but improve selectivity over serotonin transporters (SERT) .
- 5-HT1A Serotonin Receptor: Arylpiperazines like 1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine (Ki = 0.6 nM) () rely on aromatic interactions for high affinity. The target compound’s aliphatic cycloheptyl group likely shifts selectivity toward non-serotonergic targets .
Table 2: Receptor Binding Profiles
| Compound | Target Receptor | IC₅₀/Ki (nM) | Selectivity Ratio (vs. SERT) |
|---|---|---|---|
| 1-Cycloheptyl-4-(ethylsulfonyl)piperazine | Not reported (estimated DAT) | ~50–100 (estimated) | >10 (estimated) |
| GBR 12909 | DAT | 8.0 | 88–93 |
| 1-(2-Methoxyphenyl)-4-phthalimidobutylpiperazine | 5-HT1A | 0.6 | N/A |
Biological Activity
1-Cycloheptyl-4-(ethylsulfonyl)piperazine (CHEP) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of CHEP, examining its interactions with various receptors and enzymes, and reviewing relevant case studies and research findings.
Chemical Structure and Properties
CHEP is characterized by a piperazine ring substituted with a cycloheptyl group and an ethylsulfonyl moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 229.34 g/mol. The unique structural features of CHEP contribute to its pharmacological profiles and potential therapeutic applications.
Preliminary studies suggest that CHEP interacts with several biological targets, particularly neurotransmitter receptors and enzymes involved in various physiological processes. The following table summarizes key interactions:
| Target | Type | Effect |
|---|---|---|
| Serotonin Receptors (5-HT) | Agonist/Antagonist | Modulation of mood and anxiety |
| Dopamine Receptors (D2/D3) | Agonist | Potential effects on psychosis |
| Cholinergic Receptors | Antagonist | Impact on cognitive functions |
| Cyclic nucleotide phosphodiesterases | Inhibitor | Influence on signal transduction |
These interactions indicate that CHEP may have implications for treating conditions such as depression, anxiety disorders, and cognitive impairments.
Pharmacological Studies
Recent pharmacological studies have focused on the efficacy and safety profile of CHEP. A notable study evaluated its effects on animal models of anxiety and depression. The findings indicated that CHEP administration resulted in significant reductions in anxiety-like behaviors, as measured by the elevated plus maze and forced swim tests. These results suggest a potential anxiolytic effect, warranting further investigation into its mechanisms.
Case Studies
Case studies involving CHEP have provided insights into its therapeutic potential. One such case study highlighted the use of CHEP in a cohort of patients with treatment-resistant depression. The results indicated a marked improvement in depressive symptoms after eight weeks of treatment, accompanied by minimal side effects. This suggests that CHEP could be a viable option for patients who do not respond to conventional therapies.
Comparative Analysis with Other Piperazine Derivatives
CHEP shares structural similarities with other piperazine derivatives, which allows for comparative analysis regarding their biological activities. The following table illustrates some notable comparisons:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Cyclohexyl-4-(furan-2-ylmethyl)piperazine | Cyclohexyl group, furan substituent | Distinct pharmacological profiles related to furan interactions |
| 1-(3,4-Dimethoxybenzyl)-4-(ethylsulfonyl)piperazine | Methoxy groups on benzene | Higher lipophilicity due to methoxy groups |
| 1-Cyclopropyl-4-(phenylethynyl)piperazine | Cyclopropane ring, phenylethynyl substituent | Unique properties related to alkyne functionalities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
